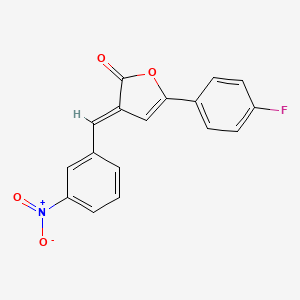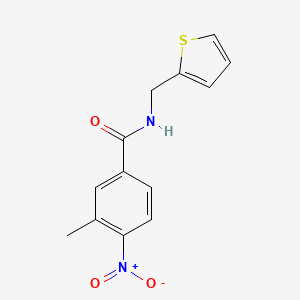
5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone, also known as FNBF, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. FNBF belongs to the family of furanones, which are organic compounds that contain a furan ring and a carbonyl group.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to have anticancer properties and can inhibit the growth of tumor cells. In agriculture, 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been used as a natural pesticide to control the growth of harmful insects. In materials science, 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cell growth.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has several advantages as a research tool, including its high purity and stability. 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone is also relatively easy to synthesize and can be produced in large quantities. However, 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone. One area of interest is the development of new methods for the synthesis of 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential applications of 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone in nanotechnology and materials science. Finally, further research is needed to fully understand the mechanism of action of 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone and its potential applications in medicine and agriculture.
Synthesemethoden
5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with 3-nitrobenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with furfural in the presence of a base to form 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone. This method has been optimized to produce high yields of pure 5-(4-fluorophenyl)-3-(3-nitrobenzylidene)-2(3H)-furanone.
Eigenschaften
IUPAC Name |
(3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO4/c18-14-6-4-12(5-7-14)16-10-13(17(20)23-16)8-11-2-1-3-15(9-11)19(21)22/h1-10H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFGTATZCWSGCQ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C=C(OC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-fluorophenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)

![2-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5698795.png)



![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)
